1-(Hex-5-YN-1-YL)-4-methylpiperazine
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Overview
Description
1-Hex-5-ynyl-4-methylpiperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a hexynyl group at the first position and a methyl group at the fourth position of the piperazine ring. The presence of the hexynyl group introduces an alkyne functionality, which can participate in various chemical reactions, making this compound versatile for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hex-5-ynyl-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-hex-5-ynylamine with 4-methylpiperazine under suitable conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-hex-5-ynyl-4-methylpiperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Hex-5-ynyl-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Hex-5-ynyl-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
1-Hex-5-ynyl-4-methylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-Methylpiperazine: Used as a solvent and intermediate in chemical synthesis.
1-Phenylpiperazine: Investigated for its potential antidepressant and anxiolytic effects.
Uniqueness: The presence of the hexynyl group in 1-hex-5-ynyl-4-methylpiperazine introduces unique reactivity, particularly in click chemistry applications, which is not commonly found in other piperazine derivatives.
Comparison with Similar Compounds
- 1-Benzylpiperazine
- 1-Methylpiperazine
- 1-Phenylpiperazine
- 1-(2-Pyridyl)piperazine
This detailed overview provides a comprehensive understanding of 1-hex-5-ynyl-4-methylpiperazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
320366-90-3 |
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Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-hex-5-ynyl-4-methylpiperazine |
InChI |
InChI=1S/C11H20N2/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h1H,4-11H2,2H3 |
InChI Key |
GKAFMBVGVSYBKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCC#C |
Origin of Product |
United States |
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